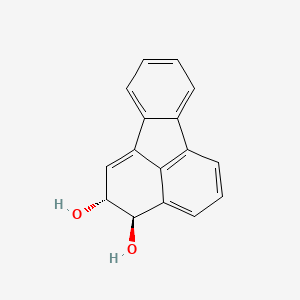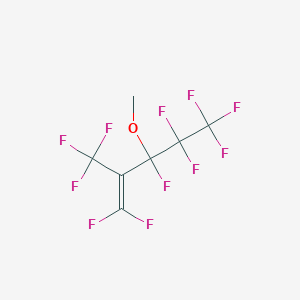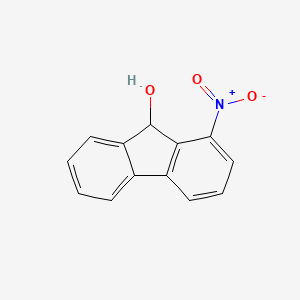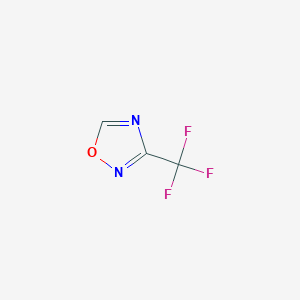
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene: is a polycyclic aromatic hydrocarbon derivative It is a dihydrodiol form of fluoranthene, which is a four-ring polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene typically involves the dihydroxylation of fluoranthene. This can be achieved using naphthalene dioxygenase from Sphingomonas CHY-1, which exhibits broad substrate specificity towards polycyclic aromatic hydrocarbons. The reaction conditions often involve the use of recombinant Escherichia coli cells overproducing the dioxygenase enzyme .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various hydroxylated products.
Reduction: It can be reduced under specific conditions to yield different dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide, often in the presence of enzymes like dioxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include various hydroxylated fluoranthene derivatives.
Reduction: Products include different dihydrofluoranthene derivatives.
Substitution: Products include fluoranthene derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is used as a model compound to study the dihydroxylation of polycyclic aromatic hydrocarbons. It helps in understanding the enzymatic mechanisms involved in the biotransformation of these compounds .
Biology: In biological research, this compound is used to study the metabolic pathways of polycyclic aromatic hydrocarbons in microorganisms. It serves as a substrate to investigate the enzymatic activities of various dioxygenases .
Industry: In industrial applications, this compound can be used in the bioremediation of contaminated environments. Its role in the microbial degradation of polycyclic aromatic hydrocarbons makes it valuable for environmental cleanup efforts .
Wirkmechanismus
The mechanism of action of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene involves its interaction with dioxygenase enzymes. These enzymes catalyze the dihydroxylation of fluoranthene, resulting in the formation of the dihydrodiol compound. The molecular targets include the active sites of dioxygenase enzymes, where the substrate binds and undergoes enzymatic transformation .
Vergleich Mit ähnlichen Verbindungen
- cis-2,3-Dihydroxy-2,3-dihydrofluoranthene
- 7,8-Dihydroxy-7,8-dihydrofluoranthene
- 1,2-Dihydroxy-1,2-dihydrofluoranthene
Comparison: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is unique due to its trans configuration, which affects its chemical reactivity and interaction with enzymes. Compared to its cis counterpart, the trans form may exhibit different stability and reactivity under various conditions.
Eigenschaften
CAS-Nummer |
82911-12-4 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydrofluoranthene-2,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H/t14-,16-/m1/s1 |
InChI-Schlüssel |
WZPSABMMMAFNIT-GDBMZVCRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C4C2=C[C@H]([C@@H](C4=CC=C3)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)




![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)


![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)


